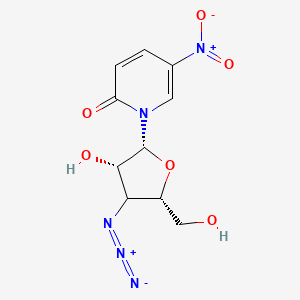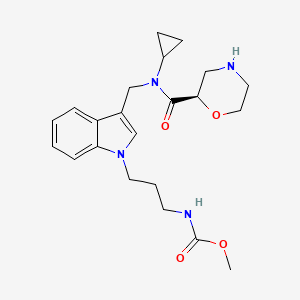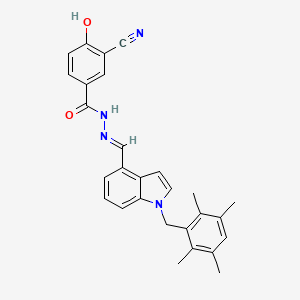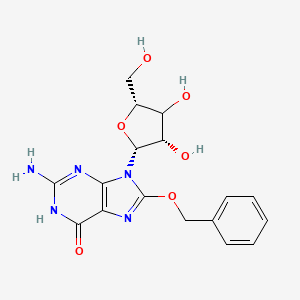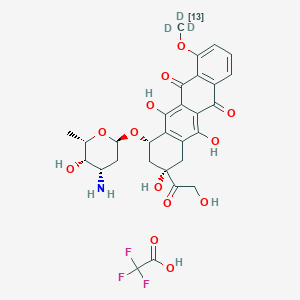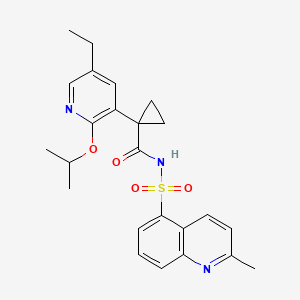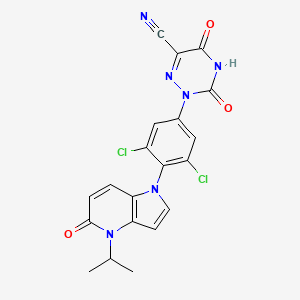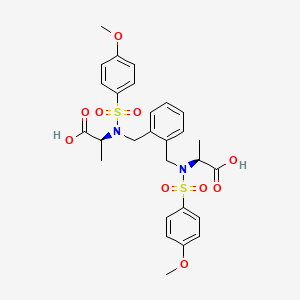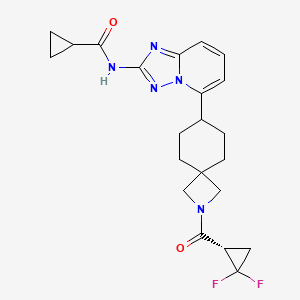
Dba7WU5NH4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TUL01101 is a novel, potent, and selective Janus kinase 1 (JAK1) inhibitor. It has shown significant potential in the treatment of rheumatoid arthritis by targeting JAK1, a key enzyme involved in the inflammatory process. TUL01101 exhibits excellent potency with an IC50 value of 3 nM for JAK1 and demonstrates high selectivity over other Janus kinases such as JAK2 and TYK2 .
Vorbereitungsmethoden
. The synthetic route includes the following steps:
Formation of the triazolo[1,5-a]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the spiro ring: A spiro ring with a difluoro-substituted cyclopropionamide is introduced to enhance the compound’s potency and selectivity.
Final modifications: Additional chemical modifications are made to optimize the compound’s pharmacokinetic properties.
Industrial production methods for TUL01101 would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Analyse Chemischer Reaktionen
TUL01101 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: TUL01101 can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
TUL01101 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the JAK-STAT signaling pathway and its role in various biological processes.
Biology: TUL01101 is employed in research to understand the molecular mechanisms of inflammation and immune response.
Medicine: The compound is being investigated for its therapeutic potential in treating rheumatoid arthritis and other inflammatory diseases.
Industry: TUL01101 can be used in the development of new anti-inflammatory drugs and as a reference compound in drug discovery.
Wirkmechanismus
TUL01101 exerts its effects by selectively inhibiting JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is involved in the transmission of signals from cytokine receptors to the nucleus, leading to the expression of genes involved in inflammation and immune response. By inhibiting JAK1, TUL01101 reduces the production of pro-inflammatory cytokines and alleviates inflammation .
Vergleich Mit ähnlichen Verbindungen
TUL01101 is unique in its high selectivity for JAK1 over other Janus kinases such as JAK2 and TYK2. Similar compounds include:
Filgotinib: Another JAK1 inhibitor with a similar triazolo[1,5-a]pyridine core.
Tofacitinib: A JAK inhibitor with broader selectivity, targeting JAK1, JAK2, and JAK3.
Baricitinib: A JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis.
Compared to these compounds, TUL01101 offers higher selectivity for JAK1, which may result in fewer off-target effects and improved therapeutic efficacy .
Eigenschaften
CAS-Nummer |
2411222-96-1 |
|---|---|
Molekularformel |
C22H25F2N5O2 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
N-[5-[2-[(1S)-2,2-difluorocyclopropanecarbonyl]-2-azaspiro[3.5]nonan-7-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H25F2N5O2/c23-22(24)10-15(22)19(31)28-11-21(12-28)8-6-13(7-9-21)16-2-1-3-17-25-20(27-29(16)17)26-18(30)14-4-5-14/h1-3,13-15H,4-12H2,(H,26,27,30)/t15-/m0/s1 |
InChI-Schlüssel |
ZOUHWHPRPDJDQE-HNNXBMFYSA-N |
Isomerische SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4CCC5(CC4)CN(C5)C(=O)[C@@H]6CC6(F)F |
Kanonische SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4CCC5(CC4)CN(C5)C(=O)C6CC6(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







